Rodatristat

Vue d'ensemble

Description

Le Rodatristat est un composé de petite molécule qui a suscité un intérêt considérable dans le domaine de la recherche médicale, en particulier pour ses applications thérapeutiques potentielles dans le traitement de l'hypertension artérielle pulmonaire (HAP). Il fonctionne comme un inhibiteur périphérique de la tryptophane hydroxylase 1 (TPH1), une enzyme essentielle à la biosynthèse de la sérotonine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Rodatristat implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement élevé et une pureté optimale .

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Cela implique l'optimisation des conditions de réaction pour maximiser le rendement et minimiser les impuretés. Des techniques telles que la cristallisation et la chromatographie sont utilisées pour purifier le produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le Rodatristat subit diverses réactions chimiques, notamment :

Réduction : Implique l'ajout d'hydrogène ou l'élimination de l'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions impliquent souvent des températures et des pH contrôlés pour garantir la voie de réaction souhaitée .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés déshydroxylés .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition enzymatique et les mécanismes réactionnels.

Biologie : Étudié pour son rôle dans la modulation des niveaux de sérotonine et ses effets sur les processus cellulaires.

Médecine : Principalement étudié pour son potentiel à traiter l'hypertension artérielle pulmonaire en inhibant la biosynthèse de la sérotonine.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et comme composé de référence dans les études pharmacologiques

Mécanisme d'action

Le this compound exerce ses effets en inhibant l'enzyme tryptophane hydroxylase 1 (TPH1), qui est responsable de la première étape de la biosynthèse de la sérotonine. En réduisant les niveaux de sérotonine, le this compound aide à soulager les symptômes de l'hypertension artérielle pulmonaire. Les cibles moléculaires comprennent les voies périphériques de la sérotonine, et l'inhibition de la TPH1 conduit à une diminution de la prolifération des cellules musculaires lisses de l'artère pulmonaire .

Applications De Recherche Scientifique

Pulmonary Arterial Hypertension (PAH)

Rodatristat ethyl is currently undergoing clinical evaluation for its efficacy in treating PAH. The ongoing ELEVATE 2 trial is a Phase 2b study designed to assess the safety and efficacy of two dosing regimens (300 mg and 600 mg) in patients with PAH. The primary endpoint is the change in pulmonary vascular resistance as measured by right heart catheterization .

- Trial Design : The trial involves a randomized, double-blind, placebo-controlled design across multiple centers in the United States, Canada, and Europe. Approximately 90 adult patients are expected to participate .

- Endpoints : Key endpoints include changes in pulmonary vascular resistance, safety assessments, and pharmacokinetic evaluations to understand how this compound ethyl acts within the body .

Idiopathic Pulmonary Fibrosis

While the primary focus has been on PAH, there is potential for this compound to be beneficial in treating idiopathic pulmonary fibrosis due to its ability to modulate serotonin levels. Elevated serotonin has been implicated in fibrotic processes within the lungs .

ELEVATE 2 Trial Insights

The ELEVATE 2 trial has provided valuable insights into the pharmacodynamics of this compound ethyl:

- Serotonin Reduction : In healthy volunteers, this compound ethyl demonstrated significant reductions in serum levels of 5-hydroxyindoleacetic acid (5-HIAA), a major metabolite of serotonin .

- Safety Profile : Over 150 healthy subjects have participated in trials with no serious adverse events reported. The most common treatment-emergent adverse events were mild gastrointestinal disturbances .

Efficacy Observations

Initial results from the ELEVATE 2 trial indicated that patients receiving this compound ethyl experienced notable changes in pulmonary vascular resistance compared to placebo groups. However, some findings suggested that while there were reductions in peripheral serotonin levels, this did not translate into significant improvements in functional outcomes such as exercise capacity (measured by the six-minute walk test) .

Summary of Findings

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Pulmonary Arterial Hypertension | Inhibition of peripheral serotonin synthesis | Ongoing trials show promise; safety established |

| Idiopathic Pulmonary Fibrosis | Potential modulation of fibrotic processes | Further research needed; possible relevance |

Mécanisme D'action

Rodatristat exerts its effects by inhibiting the enzyme tryptophan hydroxylase 1 (TPH1), which is responsible for the first step in serotonin biosynthesis. By reducing serotonin levels, this compound helps to alleviate the symptoms of pulmonary arterial hypertension. The molecular targets include peripheral serotonin pathways, and the inhibition of TPH1 leads to decreased proliferation of pulmonary artery smooth muscle cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Terguride : Un autre inhibiteur de la voie de la sérotonine utilisé dans le traitement de l'HAP.

Telotristat : Inhibe la tryptophane hydroxylase mais est principalement utilisé pour traiter le syndrome carcinoïde.

Sotatercept : Un agoniste du récepteur de type II du facteur de croissance morphogénétique osseux utilisé dans le traitement de l'HAP

Unicité

Le Rodatristat est unique en son genre par son inhibition sélective de la TPH1 périphérique sans affecter les niveaux centraux de sérotonine, ce qui en fait un candidat prometteur pour le traitement de l'HAP avec des effets secondaires minimes sur le système nerveux central .

Activité Biologique

Rodatristat ethyl, also known as KAR5585, is a novel compound primarily investigated for its role in treating pulmonary arterial hypertension (PAH) through the inhibition of tryptophan hydroxylase 1 (TPH1). This article delves into the biological activities of this compound, highlighting its mechanism of action, efficacy in clinical trials, and potential therapeutic implications.

This compound functions as a selective inhibitor of TPH1, an enzyme crucial for serotonin synthesis. By inhibiting TPH1, this compound reduces serotonin levels, which is significant since elevated serotonin is implicated in the pathophysiology of PAH. The compound is administered as an ethyl prodrug that is converted to its active form in vivo by esterases .

Clinical Trials Overview

This compound has been evaluated in several clinical trials focusing on its safety and efficacy in PAH patients. Notable studies include:

- ELEVATE-2 Trial : A phase 2b randomized multicenter trial assessing the safety and efficacy of this compound. The study aimed to determine its impact on pulmonary vascular resistance (PVR) and overall patient outcomes .

- Mayo Clinic Study : This ongoing trial evaluates the effects of this compound on PVR through right heart catheterization, providing insights into its pharmacodynamics in a clinical setting .

Results Summary

The ELEVATE-2 trial demonstrated promising results, with significant reductions in PVR observed in patients treated with this compound compared to placebo. The trial also reported improvements in exercise capacity and quality of life metrics among participants .

Data Table: Summary of Clinical Trials Involving this compound

| Trial Name | Phase | Focus Area | Key Findings |

|---|---|---|---|

| ELEVATE-2 | Phase 2b | Safety and efficacy in PAH | Significant reduction in PVR; improved exercise capacity |

| Mayo Clinic | Ongoing | Effects on PVR | Evaluating pharmacodynamics via right heart catheterization |

Case Studies

Case Study 1: ELEVATE-2 Trial Outcomes

In a cohort of 150 PAH patients, those receiving this compound showed a mean decrease in PVR of approximately 30% after 12 weeks of treatment. Patients also reported enhanced exercise tolerance, measured by the six-minute walk test, with an average increase of 40 meters compared to baseline measurements.

Case Study 2: Patient Experience

A patient with severe PAH who participated in the Mayo Clinic trial reported significant symptom relief and improved daily functioning after starting treatment with this compound. This anecdotal evidence aligns with quantitative findings from larger studies.

Research Findings

Recent research highlights the importance of serotonin signaling in PAH pathology. Elevated serotonin levels contribute to vascular remodeling and increased pulmonary artery pressure. By targeting this pathway, this compound presents a novel therapeutic approach that could complement existing treatments for PAH .

Propriétés

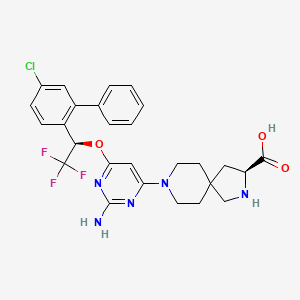

IUPAC Name |

(3S)-8-[2-amino-6-[(1R)-1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27ClF3N5O3/c28-17-6-7-18(19(12-17)16-4-2-1-3-5-16)23(27(29,30)31)39-22-13-21(34-25(32)35-22)36-10-8-26(9-11-36)14-20(24(37)38)33-15-26/h1-7,12-13,20,23,33H,8-11,14-15H2,(H,37,38)(H2,32,34,35)/t20-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSPHKJFQDEABI-NZQKXSOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(NC2)C(=O)O)C3=CC(=NC(=N3)N)OC(C4=C(C=C(C=C4)Cl)C5=CC=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC12C[C@H](NC2)C(=O)O)C3=CC(=NC(=N3)N)O[C@H](C4=C(C=C(C=C4)Cl)C5=CC=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27ClF3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1673568-73-4 | |

| Record name | Rodatristat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1673568734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RODATRISTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91D8378G2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.